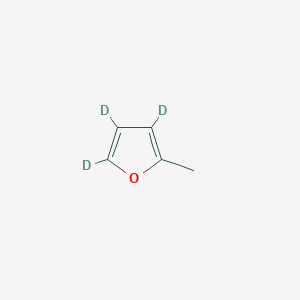

2-Methylfuran-d3

Description

BenchChem offers high-quality 2-Methylfuran-d3 suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-Methylfuran-d3 including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

Molecular Formula |

C5H6O |

|---|---|

Molecular Weight |

85.12 g/mol |

IUPAC Name |

2,3,4-trideuterio-5-methylfuran |

InChI |

InChI=1S/C5H6O/c1-5-3-2-4-6-5/h2-4H,1H3/i2D,3D,4D |

InChI Key |

VQKFNUFAXTZWDK-NRUYWUNFSA-N |

Isomeric SMILES |

[2H]C1=C(OC(=C1[2H])C)[2H] |

Canonical SMILES |

CC1=CC=CO1 |

Origin of Product |

United States |

The Significance of Furanic Building Blocks in Sustainable Chemistry Research

Furanic compounds, a class of heterocyclic organic molecules, are increasingly recognized as vital building blocks for a sustainable chemical industry. catalysis-summit.com Derived from the dehydration of carbohydrates found in abundant and renewable biomass such as agricultural waste, these compounds offer a green alternative to petroleum-based feedstocks. catalysis-summit.comdtic.mil Key platform chemicals like furfural (B47365) and 5-hydroxymethylfurfural (B1680220) (HMF) can be converted into a wide array of valuable products, including biofuels, bioplastics, resins, and fine chemicals. catalysis-summit.comrsc.orgnih.gov

The transition to furan-based chemistry aligns with the principles of green chemistry by often requiring milder reaction conditions and generating fewer toxic byproducts compared to traditional synthetic routes. catalysis-summit.com This shift not only reduces reliance on fossil fuels but also promotes a circular economy by valorizing biomass waste streams. catalysis-summit.com The versatility of the furan (B31954) ring system allows for extensive chemical modifications, leading to a diverse range of functionalized molecules with tailored properties for various applications. organic-chemistry.orgmdpi.comacs.org

Principles and Rationale of Deuterium Labeling in Chemical Science

Deuterium (B1214612) labeling is a powerful technique in which one or more hydrogen atoms in a molecule are replaced by deuterium (²H or D), a stable isotope of hydrogen. youtube.commusechem.com While chemically similar to hydrogen, deuterium possesses an additional neutron, making it approximately twice as heavy. youtube.com This mass difference is the foundation of the "kinetic isotope effect" (KIE), where the bond between carbon and deuterium (C-D) is stronger and vibrates at a lower frequency than the corresponding carbon-hydrogen (C-H) bond. chem-station.commusechem.com

The KIE has several important consequences that researchers exploit:

Mechanistic Studies: By strategically placing deuterium atoms at specific positions in a molecule, chemists can determine whether a particular C-H bond is broken during a reaction's rate-determining step. If the reaction proceeds slower with the deuterated compound, it provides strong evidence for the involvement of that bond in the mechanism. chem-station.comsymeres.com

Metabolic Pathway Elucidation: In biochemistry and pharmaceutical research, deuterium labeling helps to trace the metabolic fate of a compound within a biological system. musechem.comsymeres.com The heavier isotope acts as a label that can be detected by analytical techniques like mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy. youtube.commusechem.com

Enhanced Metabolic Stability: The stronger C-D bond can slow down metabolic processes that involve C-H bond cleavage, a common pathway for drug deactivation. musechem.commdpi.com This can lead to improved pharmacokinetic properties in drug candidates, such as a longer half-life. symeres.com

Analytical Standards: Deuterated compounds are widely used as internal standards in quantitative mass spectrometry. musechem.com Their similar chemical behavior to the non-labeled analyte but distinct mass allows for more accurate and precise quantification in complex biological matrices. musechem.com

Academic Research Trajectories for 2 Methylfuran D3

2-Methylfuran-d3, the deuterated form of 2-methylfuran (B129897) where the methyl group's hydrogen atoms are replaced with deuterium (B1214612), serves as a valuable tool in several research areas. chembk.comlgcstandards.com Its primary application is as an isotopically labeled standard and a probe for mechanistic studies.

Key Research Applications:

Analytical Internal Standards: 2-Methylfuran is a volatile organic compound (VOC) that can be found in various contexts, including as a potential biomarker for certain diseases and as a component in food and beverages. lgcstandards.comcymitquimica.comresearchgate.net In analytical studies aiming to quantify 2-methylfuran, 2-Methylfuran-d3 is an ideal internal standard for techniques like gas chromatography-mass spectrometry (GC-MS). researchgate.netresearchgate.net Its nearly identical retention time to 2-methylfuran but different mass allows for precise correction of any sample loss during preparation and analysis.

Mechanistic Elucidation: Researchers investigating the formation or degradation pathways of 2-methylfuran utilize 2-Methylfuran-d3 to trace the fate of the methyl group. organic-chemistry.orgchembk.com For instance, in studies of thermal decomposition or atmospheric chemistry, the presence of the deuterium label helps to distinguish between different proposed reaction mechanisms.

Biofuel Combustion Studies: 2-Methylfuran is considered a promising next-generation biofuel. researchgate.net Deuterium labeling can be employed in combustion research to understand the intricate chemical kinetics of its oxidation and pyrolysis, providing insights into soot formation and engine efficiency.

Table 1: Physicochemical Properties of 2-Methylfuran-d3

| Property | Value |

|---|---|

| Chemical Formula | C₅D₃H₃O |

| Molecular Weight | 85.12 g/mol |

| CAS Number | 64954-34-3 |

| Appearance | Colorless to light yellow liquid |

| Purity | >90-95% (typical) |

| Synonyms | 2-(Methyl-d3)furan, 2-(trideuteriomethyl)furan |

Data sourced from multiple chemical suppliers and databases. chembk.comlgcstandards.comcymitquimica.comscbt.com

Table 2: Compound Names Mentioned in this Article

| Compound Name |

|---|

| 2,5-bis(hydroxymethyl)furan |

| 2-Methylfuran |

| 2-Methylfuran-d3 |

| 5-hydroxymethylfurfural (B1680220) (HMF) |

| Deuterium |

| Furan (B31954) |

| Furfural (B47365) |

Mechanistic Investigations and Reaction Pathways Involving 2 Methylfuran with Implications for Deuterated Analogs

Catalytic Conversion of Biomass-Derived Precursors to 2-Methylfuran (B129897)

2-Methylfuran is a significant chemical intermediate derivable from the hemicellulose fraction of biomass. mdpi.comnih.gov The conversion process typically involves the selective hydrodeoxygenation (HDO) of furfural (B47365), which itself is produced from the dehydration of C5 sugars like xylose. mdpi.comresearchgate.net

The selective hydrodeoxygenation of furfural is the most studied route for synthesizing 2-methylfuran. rsc.org This process involves the removal of the oxygen atom from the aldehyde group of furfural and its replacement with hydrogen atoms, a transformation that requires a concerted effort of hydrogenation and hydrogenolysis steps. acs.org

The conversion of furfural to 2-methylfuran is not a single-step reaction but proceeds through a series of intermediates. Initially, furfural undergoes hydrogenation of its carbonyl group (C=O) to form furfuryl alcohol. mdpi.commdpi.com This alcohol is a key intermediate that can then follow different reaction pathways. mdpi.com For the formation of 2-methylfuran, the C-O bond in the hydroxyl group of furfuryl alcohol is cleaved through hydrogenolysis. mdpi.comresearchgate.net

Computational studies, such as those using density functional theory (DFT), have been instrumental in mapping out the potential energy surfaces and identifying the most probable reaction pathways. For instance, on a CuNiCu(111) bimetallic surface, the formation of furfuryl alcohol involves two main steps: the initial hydrogenation of the carbon atom of the aldehyde group to form an alkoxyl intermediate (F–CH₂O), followed by the hydrogenation of the oxygen atom to yield furfuryl alcohol (F–CH₂OH). acs.orgnih.gov The subsequent conversion to 2-methylfuran proceeds via the dehydroxylation of furfuryl alcohol to an alkyl intermediate (F–CH₂) and a hydroxyl group (OH), followed by the hydrogenation of the alkyl group. nih.gov The rate-controlling step in this sequence is often the removal of the surface-bound hydroxyl group as water. nih.gov

The adsorption geometry of furfural on the catalyst surface plays a critical role in determining the reaction selectivity. osti.gov An η²(C,O) adsorption mode, where both the carbon and oxygen of the carbonyl group interact with the catalyst surface, is believed to facilitate the hydrodeoxygenation pathway to 2-methylfuran. osti.govou.edu

The choice of catalyst is paramount in directing the selective conversion of furfural to 2-methylfuran. nih.gov A variety of catalytic systems have been investigated, each with its unique advantages and mechanistic nuances.

Mo₂C Catalysts: Molybdenum carbide (Mo₂C) has emerged as a promising non-precious metal catalyst for the hydrodeoxygenation of furfural. nih.govrsc.org It exhibits high selectivity towards 2-methylfuran, with some studies reporting selectivities of around 50-60%. acs.orgacs.org The catalytic activity is attributed to the metal-like sites on the Mo₂C surface. rsc.org However, deactivation due to the strong binding of oxygen-containing species or polymeric derivatives of furfural can be a challenge. osti.gov

Cu-based Catalysts: Copper-based catalysts are widely studied due to their high activity for C=O and C-O bond hydrogenation, coupled with their relatively low cost. researchgate.net The synergistic effect of metallic copper (Cu⁰) and copper(I) ions (Cu⁺), along with acid sites on the support, is often cited for the high yield of 2-methylfuran. rsc.orgmdpi.com For example, a Cu/SiO₂ catalyst prepared by the ammonia (B1221849) evaporation method demonstrated a 95.5% yield of 2-methylfuran. rsc.org

Ru-based Catalysts: Ruthenium-based catalysts are also effective for the hydrogenation of furfural. nih.govmdpi.com Ru/C catalysts have been shown to produce 2-methylfuran with a yield of 76% under specific conditions. rsc.org The support material can significantly influence the catalytic performance, with graphenic materials showing high conversion and selectivity. csic.es

Pd-based Catalysts: Palladium-based catalysts are active in furfural hydrogenation, but their selectivity can vary. aip.orgmdpi.com While Pd/C catalysts tend to favor the hydrogenation of the furan (B31954) ring, leading to products like tetrahydrofurfuryl alcohol, Pd supported on acidic materials like Al-SBA-15 can promote hydrodeoxygenation to form products including tetrahydropyran (B127337) and 2-methyltetrahydrofuran (B130290). aip.orgbegellhouse.com

Bimetallic Systems: Bimetallic catalysts often exhibit enhanced performance due to synergistic effects between the two metals. acs.org For example, the addition of iron to a nickel catalyst (Ni-Fe) suppresses the decarbonylation pathway and promotes the formation of 2-methylfuran. mdpi.comou.edu Similarly, Cu-Re bimetallic catalysts have shown high yields (94.0%) of 2-methylfuran in catalytic transfer hydrogenation. acs.org Other effective bimetallic combinations include Cu-Co, Ni-Cu, and Cu-Fe. mdpi.comacs.orggoogle.com The presence of an oxophilic metal, like iron, can stabilize the η²(C,O) intermediate, facilitating its hydrogenation and subsequent hydrogenolysis to 2-methylfuran. ou.edu

Table 1: Overview of Catalytic Systems for Furfural to 2-Methylfuran Conversion

| Catalyst System | Support | Key Findings | Reference(s) |

|---|---|---|---|

| Mo₂C | - | High selectivity to 2-methylfuran (~60%), but can deactivate. | acs.orgrsc.orgosti.gov |

| Cu/SiO₂ | SiO₂ | High yield (95.5%) due to synergistic Cu⁰/Cu⁺ and acid sites. | rsc.org |

| Ru/C | Carbon | Good yield (76%) of 2-methylfuran. | rsc.org |

| Pd/Al-SBA-15 | Al-SBA-15 | Promotes hydrodeoxygenation over ring hydrogenation. | aip.org |

| Ni-Fe | SiO₂ | Fe suppresses decarbonylation and promotes 2-methylfuran formation. | ou.edu |

| Cu-Re | Al₂O₃ | High yield (94.0%) via transfer hydrogenation. | acs.org |

The selectivity and rate of the hydrodeoxygenation of furfural are highly sensitive to reaction conditions such as temperature, pressure, and the choice of solvent.

Temperature: The reaction temperature plays a crucial role in product distribution. For instance, with a copper-based catalyst derived from a CuMgAlNi hydrotalcite-like precursor, a reduction temperature of 300 °C favored the formation of 2-methylfuran, while higher temperatures led to increased selectivity towards furfuryl alcohol. rsc.org This highlights the delicate balance between hydrogenation and hydrogenolysis pathways, which can be tuned by temperature.

Pressure: Hydrogen pressure is another critical parameter. In vapor-phase hydrodeoxygenation over Mo₂C catalysts, the production rate of 2-methylfuran shows a half-order dependence on the hydrogen pressure. rsc.org For Ru-based catalysts, a hydrogen pressure of 4 bar was found to be optimal for the conversion of furfural to furfuryl alcohol, a key intermediate. aip.org

Solvent: The solvent can influence the reaction pathway. For example, in the catalytic transfer hydrogenation of furfural, isopropanol (B130326) can act as both a hydrogen donor and a solvent. acs.org The use of 2-pentanol (B3026449) as a reaction medium with a Ru/C catalyst has been reported to yield 76% 2-methylfuran. rsc.org

The production of 2-methylfuran can be part of a larger, integrated biorefinery concept involving tandem or one-pot reactions. researchgate.netrsc.org This approach aims to convert biomass-derived carbohydrates, such as xylose, directly into furanic compounds like 2-methylfuran, thereby improving process efficiency and reducing costs. rsc.orgbohrium.com

For example, a tandem process could involve the initial hydrolysis of hemicellulose to xylose, followed by the dehydration of xylose to furfural, and finally, the in-situ hydrodeoxygenation of furfural to 2-methylfuran. researchgate.net Such integrated systems often employ multifunctional catalysts that can facilitate multiple reaction steps. For instance, a combination of a solid acid catalyst for dehydration and a metal catalyst for hydrogenation can be used in a single reactor. rsc.org The development of these tandem catalytic systems is a key area of research for the sustainable production of 2-methylfuran and other valuable chemicals from biomass. researchgate.net

Hydrodeoxygenation of Furfural to 2-Methylfuran

Role of Catalysts (e.g., Mo2C, Cu-based, Ru-based, Pd-based, Bimetallic Systems)

Chemical Transformations and Synthetic Reactivity of 2-Methylfuran

2-Methylfuran is a versatile platform chemical that can be converted into a variety of value-added products, including liquid fuels and other chemicals. mdpi.comresearchgate.net Its reactivity is largely dictated by the furan ring and the methyl group.

The furan ring makes 2-methylfuran susceptible to reactions such as Diels-Alder cycloadditions with olefins and acylation reactions with anhydrides or carboxylic acids. mdpi.comnih.gov These reactions allow for the construction of more complex molecular architectures.

Furthermore, 2-methylfuran can undergo hydroalkylation and hydrodeoxygenation (HDO) processes to produce long-chain alkanes suitable for use as diesel fuel. longdom.orgtaylorandfrancis.com This typically involves a two-step process where 2-methylfuran is first reacted with an aldehyde or ketone in a hydroxyalkylation/alkylation (HAA) reaction, followed by HDO of the resulting larger molecule. mdpi.com

The pyrolysis of 2-methylfuran has also been studied, revealing that its unimolecular decomposition proceeds through hydrogen atom transfer reactions and the formation of carbene intermediates, which then undergo ring-opening. researchgate.net The primary radical product from hydrogen abstraction is the 2-furanylmethyl radical, which can decompose to form species like the n-butadienyl radical and carbon monoxide. researchgate.net

The chemical transformations of 2-methylfuran-d3 would be expected to follow these same pathways. However, the presence of deuterium (B1214612) atoms would introduce kinetic isotope effects, potentially altering reaction rates. This can be a valuable tool for probing the rate-determining steps of these transformations. For example, if a C-D bond is broken in the rate-determining step, the reaction will be significantly slower compared to the reaction with the non-deuterated compound.

Table 2: Chemical Compounds Mentioned

| Compound Name |

|---|

| 2,5-bis-aminomethylfuran |

| 2,5-dihydroxymethylfuran |

| 2,5-dihydroxymethyltetrahydrofuran |

| 2-furanylmethyl radical |

| 2-methylfuran |

| 2-methylfuran-d3 |

| 2-methyltetrahydrofuran |

| Acetone |

| Al-SBA-15 |

| Alkanes |

| Anhydrides |

| Benzyl alcohol |

| Butane |

| Butanal |

| Butanol |

| Carbon monoxide |

| Carboxylic acids |

| Cyclohexane |

| Cyclohexanol |

| Cyclopentanol |

| Cyclopentanone |

| Furan |

| Furfural |

| Furfuryl alcohol |

| Glyceraldehyde |

| Glycolaldehyde |

| Hemicellulose |

| Hydroquinone |

| Isopropanol |

| Molybdenum carbide |

| n-butadienyl radical |

| Olefins |

| Palladium |

| 1,2-Pentanediol (B41858) |

| 1,4-pentadiene |

| 1,5-Pentanediol (B104693) |

| 2-Pentanol |

| Propene |

| Ruthenium |

| Tetrahydrofuran |

| (tetrahydro-furan-2-yl)-methanol |

| Tetrahydrofurfuryl alcohol |

| Tetrahydropyran |

| Water |

Electrophilic Aromatic Substitution Reactions

The furan ring in 2-methylfuran is electron-rich, making it more susceptible to electrophilic aromatic substitution than benzene, thus allowing reactions to proceed under milder conditions. pearson.com The presence of the methyl group at the 2-position enhances the electron density of the ring through its inductive effect and directs incoming electrophiles primarily to the C5 position. vulcanchem.com

Friedel-Crafts acylation of 2-methylfuran is a key method for producing alkyl furan ketones, which are important precursors for biorenewable surfactants. osti.gov This electrophilic aromatic substitution reaction is typically carried out using acylating agents like fatty acid anhydrides or carboxylic acids in the presence of a catalyst. nih.govumn.edu Solid acid catalysts, such as mesoporous aluminosilicates (e.g., Al-MCM-41) and zeolites, are often employed to facilitate the reaction, offering advantages in reusability and waste reduction. vulcanchem.comosti.gov

| Acylating Agent | Catalyst | Temperature (°C) | Product | Conversion/Yield | Reference |

|---|---|---|---|---|---|

| n-Octanoic Anhydride (B1165640) | Al-MCM-41 | 75 - 135 | 2-Octanoyl-5-methylfuran | Apparent Activation Energy: 15.5 ± 1.4 kcal/mol | osti.gov |

| Acetic Anhydride | FeClx/SAPO-5 | 110 | 2-Acetyl-5-methylfuran | ~98% Conversion | mdpi.com |

| Acetic Anhydride | Sn4+-K-10 Montmorillonite | Not Specified | 1,1,1-tris(5-methyl-2-furanyl)ethane | - | mdpi.com |

| n-Octanoic Anhydride | Al-MCM-41 | 75 | 2-Octyl-5-methylfuran | - | mdpi.com |

2-Methylfuran undergoes acid-catalyzed hydroxyalkylation/alkylation (HAA) with various carbonyl compounds, such as aldehydes and ketones. nih.govmdpi.com This C-C coupling reaction is a crucial step in converting biomass-derived molecules into larger hydrocarbon precursors suitable for diesel and jet fuel. nih.gov The reaction involves the electrophilic attack of a protonated carbonyl compound on the electron-rich furan ring. mdpi.com A range of solid acid catalysts, including acidic ion-exchange resins like Nafion-212 and zeolites, have proven effective for this transformation. mdpi.comnih.gov For instance, the reaction of 2-methylfuran with butanal over an acidic resin can achieve high conversion rates at relatively mild temperatures. researchgate.net Similarly, reacting 2-methylfuran with furfural is considered a promising route for producing fuel precursors. nih.gov

| Carbonyl Compound | Catalyst | Temperature (°C) | Product | Yield | Reference |

|---|---|---|---|---|---|

| Butanal | Dowex 50Wx2 | 50 | 2,2'-Butylidenebis[5-methylfuran] | 90% Conversion | researchgate.net |

| Butanal | ITQ-2 | 50 | 2,2'-Butylidenebis[5-methylfuran] | 86% Yield | mdpi.com |

| Furfural | Nafion-212 | Not Specified | HAA Product | High Activity | nih.gov |

| Formaldehyde | Amberlyst-15 | 60 | Bis(5-methylfuran-2-yl)methane | 72% Yield | mdpi.com |

| Acetone | Water carbon with -SO3H groups | 60 | 5,5'-(Propane-2,2-diyl)bis(2-methylfuran) | 68% Yield | mdpi.com |

Acylation Reactions (e.g., Friedel-Crafts Type with Anhydrides/Carboxylic Acids)

Cycloaddition Reactions (e.g., Diels-Alder)

The furan ring of 2-methylfuran can act as a diene in [4+2] cycloaddition reactions, most notably the Diels-Alder reaction. nih.gov This provides a powerful tool for constructing more complex cyclic structures from renewable resources. A significant application is the reaction of 2-methylfuran with ethylene (B1197577) to produce a cycloadduct that can be subsequently dehydrated to form renewable toluene. researchgate.netosti.gov Kinetic studies of this process reveal two rate-controlling steps: the initial Diels-Alder cycloaddition, which is independent of Brønsted acid site concentration, and the subsequent acid-catalyzed dehydration of the cycloadduct. researchgate.netosti.gov

The mechanism of the Diels-Alder reaction involving 2-methylfuran can vary depending on the dienophile. While some reactions proceed through a concerted, albeit asynchronous, transition state, others may follow a stepwise pathway. mdpi.comresearchgate.net For example, the reaction with acetylenedicarboxylic acid has been shown through density functional theory (DFT) calculations to proceed via a stepwise mechanism involving a zwitterionic intermediate. acs.org The reaction with maleic anhydride is another well-studied example, used to produce adducts with applications in polymer chemistry. mst.eduosti.gov

| Dienophile | Catalyst/Conditions | Key Finding | Reference |

|---|---|---|---|

| Ethylene | H-BEA, Sn-BEA | Two rate-controlling steps: cycloaddition and dehydration. | researchgate.netosti.gov |

| Maleic Anhydride | p-Dioxane solvent, 45°C | Reversible reaction; used to determine UNIFAC parameters. | mst.edu |

| Acetylenedicarboxylic Acid | DFT Study (B3LYP/6-31+G*) | Stepwise mechanism through a zwitterionic intermediate. | acs.org |

| Methyl 3-nitroacrylate | Not Specified | Example of a [4+2] cycloaddition with a nitroalkene. | mdpi.com |

Hydrogenolysis and Ring-Opening Reactions for Polyol Synthesis

Catalytic hydrogenolysis and ring-opening of 2-methylfuran are vital pathways for producing linear polyols, which are valuable chemicals traditionally derived from fossil fuels. mdpi.com These reactions typically involve heterogeneous catalysts and a source of hydrogen, leading to the cleavage of C-O bonds within the furan ring. mdpi.com Depending on the catalyst and reaction conditions, various polyols such as 1,2-pentanediol (1,2-PD), 1,5-pentanediol (1,5-PD), and 1,2,5-pentanetriol (B82931) can be synthesized. mdpi.com

A variety of metal catalysts, including noble metals (Pd, Pt, Ru) and base metals (Ni, Cu, Co), supported on different materials have been investigated. mdpi.comresearchgate.net For example, copper-based catalysts have shown activity for ring-opening, producing compounds like 2-pentanone, while palladium catalysts can be highly selective for ring saturation to 2-methyltetrahydrofuran at lower temperatures. researchgate.net Quantum chemical studies on Lewis acid-catalyzed ring-opening in the presence of hydrosilanes suggest the reaction proceeds through an intramolecular C–O bond cleavage characterized by a disrotatory motion of the resulting fragments, which allows for high stereoselectivity. acs.orgnih.gov

| Catalyst System | Primary Products | Key Finding | Reference |

|---|---|---|---|

| Cu-Mg-Al hydrotalcite | 1,2-Pentanediol, 1,5-Pentanediol | Acidic sites promote C-O bond cracking; basic sites suppress side reactions. | mdpi.com |

| Cu/MgO-La2O3 | 1,2-Pentanediol, 1,5-Pentanediol | Alkaline sites on the support facilitate the ring-opening reaction. | mdpi.com |

| Pd/C | 2-Methyltetrahydrofuran (low temp.), 2-Pentanone (high temp.) | Temperature controls selectivity between ring saturation and ring opening. | researchgate.net |

| Tris(pentafluorophenyl)borane / Hydrosilane | Z-isomer of ring-opened product | Stereoselective ring-opening occurs via disrotatory C-O bond cleavage. | acs.orgnih.gov |

Kinetic Isotope Effects (KIE) in 2-Methylfuran Reactions

Deuterium Substitution Effects on Reaction Rates and Selectivity

The Kinetic Isotope Effect (KIE) is a powerful tool for elucidating reaction mechanisms by measuring the change in reaction rate upon isotopic substitution. libretexts.org The deuterium KIE (kH/kD) compares the rate of a reaction with a hydrogen atom to the rate with a deuterium atom at the same position. libretexts.org Because the C-D bond is stronger than the C-H bond, a primary KIE (kH/kD > 1) is typically observed if the C-H bond is broken during the rate-determining step of the reaction. libretexts.orglibretexts.org

Isotopic labeling studies are crucial for understanding the mechanistic details of reactions involving 2-methylfuran and its deuterated analogs.

Hydrogenolysis: In the conversion of furfural to 2-methylfuran, the hydrogenolysis of the intermediate furfuryl alcohol (FA) is a key step. acs.org When this reaction was studied using a deuterated hydrogen donor (2-propanol-d8), a KIE of 1.3 was observed for the hydrogenolysis of FA. acs.org This value, while modest, suggests that the breaking of a C-H bond is involved in the rate-limiting step. The proposed mechanism involves the activation of the furan ring, where a deuterium atom is added to the ring prior to the cleavage of the C-OH bond, rather than direct C-OH bond scission being the sole rate-limiting event. acs.org Mass spectrometry of the resulting 2-methylfuran showed mass shifts of up to +2 amu, confirming the incorporation of deuterium via this ring-activation pathway. acs.org

Acylation: For the Friedel-Crafts acylation of 2-methylfuran, the rate-limiting step is proposed to be the formation of the acyl intermediate, not the subsequent deprotonation of the ring to restore aromaticity. osti.gov This implies that substituting a hydrogen on the furan ring with deuterium (e.g., at the C5 position) would likely result in a negligible or very small secondary KIE, as the C-D bond is not broken in the rate-determining step.

Diels-Alder Reaction: A deuterium isotope effect was also studied in the thermal decomposition (retro-Diels-Alder) of the adduct formed between 2-methylfuran and maleic anhydride. osti.gov The results of this study indicated that both C-C bonds that were formed in the cycloaddition break simultaneously in the rate-determining step of the reversion. osti.gov

Solvolysis of Derivatives: A solvent KIE of 1.15 was observed for the solvolysis of a derivative, 2-methylfuran-3-carbonyl chloride, in deuterated methanol (B129727) (CH3OD vs. CH3OH). researcher.lifescribd.com This indicates the involvement of the solvent in the rate-determining step of the reaction, which was proposed to proceed via an SN1 mechanism. researcher.life

| Reaction | Isotopic Labeling Method | Observed KIE (kH/kD) | Mechanistic Implication | Reference |

|---|---|---|---|---|

| Hydrogenolysis of Furfuryl Alcohol to 2-Methylfuran | 2-propanol-d8 vs. 2-propanol-d0 | 1.3 | C-H bond breaking (via ring activation) is part of the rate-limiting step. | acs.org |

| Solvolysis of 2-Methylfuran-3-carbonyl chloride | Methanol-d1 (CH3OD) vs. Methanol | 1.15 | Indicates an SN1 mechanism with solvent participation in the transition state. | researcher.lifescribd.com |

| Retro-Diels-Alder of 2-Methylfuran/Maleic Anhydride adduct | Deuterium labeling on the adduct | Not quantified, but effect observed | Supports a concerted mechanism with simultaneous C-C bond cleavage. | osti.gov |

Computational Chemistry and Theoretical Modeling of 2 Methylfuran D3 Systems

Density Functional Theory (DFT) Studies of Molecular and Adsorption Properties

Density Functional Theory (DFT) is a cornerstone of computational chemistry, enabling the accurate calculation of molecular structures, energies, and properties. For 2-Methylfuran-d3, DFT studies are crucial for understanding its interactions with catalysts and its reaction pathways. While specific DFT studies on the deuterated form are not extensively documented, research on 2-methylfuran (B129897) provides a foundational understanding. The primary effect of deuteration, particularly on the methyl group (forming -CD3), is the alteration of vibrational frequencies due to the increased mass of deuterium (B1214612) compared to protium (B1232500) (standard hydrogen). This change can influence reaction kinetics, a phenomenon known as the kinetic isotope effect (KIE), which can be computationally modeled.

The interaction of 2-methylfuran with catalytic surfaces is a critical first step in many chemical transformations. DFT calculations are used to determine the most stable adsorption geometries and their corresponding energies. Studies on various metal surfaces show that furanic compounds, including 2-methylfuran, typically adsorb with the furan (B31954) ring lying flat on the surface. researchgate.netacs.org This configuration maximizes the interaction between the π-system of the ring and the d-orbitals of the metal catalyst.

On surfaces like Palladium (Pd(111)) and Copper (Cu(111)), the most stable adsorption site is often a hollow site. researchgate.netacs.org DFT calculations for 2-methylfuran on a CuNiCu(111) bimetallic surface also show the furan ring is nearly parallel to the surface. nih.gov Similarly, studies on Ni(119) surfaces highlight that step edges are preferred adsorption sites, where stronger bonding and electron redistribution can stabilize intermediates and promote catalytic reactions. nih.gov The presence of the methyl group introduces some steric hindrance and electronic effects, but the flat adsorption mode of the ring remains dominant.

Table 1: Calculated Adsorption Properties of 2-Methylfuran on Various Catalytic Surfaces

| Catalyst Surface | Adsorption Configuration | Adsorption Energy (eV) | Key Findings |

|---|---|---|---|

| Pd(111) | Furan ring parallel to the surface, centered over a hollow site. researchgate.netacs.org | Not specified | Dispersion corrections are crucial for accurate results. researchgate.net |

| CuNiCu(111) | Furan ring approximately parallel to the surface. nih.gov | -0.87 | Adsorption is slightly weaker than on a pure Cu(111) surface. nih.gov |

| Ni(119) | Preference for adsorption on top step edges. nih.gov | Not specified | Step sites facilitate hydrogen transfer and promote hydrogenation. nih.gov |

| Mo₂C(101) | Adsorption on Mo sites. acs.org | Not specified | Strong interaction between the carbonyl group (of precursor furfural) and the surface promotes C=O bond cleavage. acs.orgsci-hub.se |

DFT is instrumental in mapping the potential energy surfaces of chemical reactions, allowing for the calculation of reaction energies (ΔE) and activation energy barriers (Ea). This is particularly relevant for the conversion of 2-methylfuran into other valuable chemicals, a process often starting from furfural (B47365). acs.orgmdpi.com

For instance, the hydrodeoxygenation (HDO) of furfural to 2-methylfuran has been extensively studied. nih.govacs.org The reaction proceeds through several elementary steps, including hydrogenation of the aldehyde group to form a furfuryl alcohol intermediate, followed by dehydroxylation. nih.govacs.org On a CuNiCu(111) surface, the formation of 2-methylfuran from furfuryl alcohol involves dehydroxylation with a calculated energy barrier of 1.13 eV, followed by hydrogenation of the resulting F-CH₂ species with a barrier of 0.74 eV. acs.org

For 2-Methylfuran-d3, the primary impact would be on reactions involving the cleavage of a C-D bond from the methyl group. Due to the zero-point energy (ZPE) difference between a C-H and a C-D bond, the activation barrier for a C-D bond cleavage is typically higher. Quantum chemical studies on the pyrolysis of 2-methylfuran have shown that H-atom transfer reactions are key unimolecular decomposition pathways. rsc.orguniversityofgalway.ie A kinetic modeling study suggested an activation energy of approximately 286–291 kJ mol⁻¹ for the dominant decomposition channels. universityofgalway.ie For the d3-analog, these barriers would be slightly higher, leading to a slower reaction rate (a primary kinetic isotope effect).

Table 2: Calculated Reaction Barriers for Key Steps in 2-Methylfuran Formation/Decomposition

| Reaction Step | Catalyst/Condition | Calculated Barrier (eV) | Method |

|---|---|---|---|

| Furfural → F-CH₂O + H | CuNiCu(111) | 0.82 acs.org | DFT (PBE-D3) |

| Furfuryl alcohol → F-CH₂ + OH | CuNiCu(111) | 1.13 acs.org | DFT (PBE-D3) |

| F-CH₂ + H → 2-Methylfuran | CuNiCu(111) | 0.74 acs.org | DFT (PBE-D3) |

| Furfural Decarbonylation (to Furan) | Pd(111) | Higher than reduction to furfuryl alcohol researchgate.netacs.org | DFT (PBE-D3) |

The electronic structure of 2-Methylfuran-d3 dictates its chemical reactivity. DFT calculations can provide insights into properties like the highest occupied molecular orbital (HOMO), the lowest unoccupied molecular orbital (LUMO), and various reactivity descriptors. royalsocietypublishing.org The HOMO-LUMO gap is an indicator of chemical stability, while the shapes of these frontier orbitals suggest sites for electrophilic or nucleophilic attack.

For furan derivatives, the HOMO is typically a π-orbital distributed over the furan ring, making it susceptible to electrophilic attack. The LUMO is a π*-orbital, indicating where nucleophiles might attack. Reactivity descriptors derived from conceptual DFT, such as Fukui functions, can pinpoint the most reactive atoms within the molecule. Studies on the Diels-Alder reaction of 2-methylfuran, for example, use these descriptors to predict regioselectivity, showing that the furan acts as the nucleophile. researchgate.net

Table 3: Computed Electronic Properties of 2-Methylfuran

| Property | Value | Significance |

|---|---|---|

| Molecular Formula | C₅H₆O naturalproducts.net | Basic compositional data. |

| Molecular Weight | 82.10 g/mol nih.gov | For non-deuterated 2-methylfuran. |

| Topological Polar Surface Area (TPSA) | 13.1 Ų naturalproducts.netnih.gov | Relates to polarity and transport properties. |

| XLogP3 | 1.8 nih.gov | Indicates lipophilicity. |

Reaction Energy Profiles and Barrier Calculations

Molecular Dynamics Simulations for Understanding Dynamic Behavior

While DFT is excellent for static properties and reaction pathways, molecular dynamics (MD) simulations are used to study the dynamic behavior of molecules over time. MD simulations can model the movement of atoms in liquids, on surfaces, or in complex biological systems. nih.gov

For furanic systems, MD simulations have been used to investigate properties in aqueous solutions under various conditions, such as ambient and hydrothermal. acs.org These simulations provide insights into solvation, diffusion, and aggregation behavior. acs.org For instance, simulations of furfural show that the oxygen atom in the furan ring does not participate in hydrogen bonding to the same extent as oxygen in carbonyl groups. acs.org

Ab initio MD simulations on furan and deuterated furan have revealed that deuteration significantly changes the ring dynamics. mdpi.com Deuterated furan behaves differently, with its puckering amplitude being smaller, suggesting the ring is more rigid. mdpi.com It also tends to adopt more localized conformations compared to non-deuterated furan, which moves more freely over its conformational space. mdpi.com These findings suggest that 2-Methylfuran-d3 would also exhibit altered dynamics compared to its standard isotopologue, potentially affecting its transport and interaction in condensed phases or on catalytic surfaces.

Predictive Modeling in Deuterated Furan Systems

Predictive modeling, often employing machine learning techniques like artificial neural networks, can be used to estimate chemical properties based on molecular structure. osti.gov While extensive models specifically for deuterated furans are not common, models developed for furanic biofuels could potentially be adapted. For example, models have been created to predict the cetane number of furanic biofuel candidates based on their molecular descriptors. osti.gov

The development of predictive models for properties of deuterated compounds would require a substantial dataset of experimental or high-accuracy computational data. For furan systems, kinetic models have been developed to predict the concentration of furan during thermal processing of food, sometimes using deuterated furan as an internal standard for quantification. researchgate.netresearchgate.net These models couple kinetics with the Arrhenius equation to estimate formation rates based on temperature profiles. researchgate.net Such approaches could be extended to predict the behavior of 2-Methylfuran-d3 in various processes, provided the kinetic isotope effects are properly parameterized.

Quantum Chemical Analysis of Torsional Barriers and Conformation

The rotation of the methyl group in 2-methylfuran relative to the furan ring is a key conformational feature. This internal rotation is not free but is hindered by a potential energy barrier, known as the torsional barrier. Quantum chemical calculations are highly effective for determining the height of this barrier.

Studies using methods like DFT (B3LYP) and Møller-Plesset perturbation theory (MP2) have calculated the torsional barrier for 2-methylfuran. mdpi.com The barrier is primarily described by a V₃ term in the Fourier expansion of the potential, reflecting the threefold symmetry of the methyl group. The calculated barrier height is around 412.9 cm⁻¹ (approximately 4.94 kJ/mol). rsc.org This barrier is sensitive to the electronic environment; for example, in 2,3-dimethylfuran, the barrier for the 2-methyl group is significantly lower due to interactions with the adjacent methyl group. rsc.org

For 2-Methylfuran-d3, the electronic potential energy barrier to rotation would be identical to that of 2-methylfuran. However, the dynamics of the rotation would change. The heavier CD₃ group would have lower-energy torsional vibrational states within the potential well, and the tunneling rate through the barrier would be significantly lower. These isotopic effects are crucial for interpreting high-resolution spectroscopic data, such as microwave spectroscopy, which can experimentally determine these barriers with very high accuracy. mdpi.comresearchgate.netdntb.gov.ua

Table 4: Calculated Torsional Barriers for Methyl Groups in Furan Derivatives

| Molecule | Barrier (cm⁻¹) | Computational Method | Key Observation |

|---|---|---|---|

| 2-Methylfuran | ~413 rsc.org | Quantum Chemistry (unspecified) | Baseline barrier for a single methyl group at the 2-position. |

| 3-Methylfuran | ~381 rsc.org | Quantum Chemistry (unspecified) | Barrier is slightly lower than in 2-methylfuran. |

| 2,3-Dimethylfuran (2-methyl group) | 298.3 rsc.org | XIAM fit to experimental data | Barrier is significantly reduced by interaction with the adjacent methyl group. rsc.org |

| 2-Acetylfuran (acetyl methyl group) | ~300 researchgate.net | Quantum Chemistry (unspecified) | The barrier is influenced by the nature of the substituent (acetyl vs. formyl). researchgate.net |

Analytical Applications and Method Development Utilizing 2 Methylfuran D3 As an Isotopic Standard

Development of Quantitative Analytical Methods

Quantitative methods for furan (B31954) and its derivatives heavily rely on the use of isotopically labeled standards to achieve the necessary precision and accuracy. imreblank.ch 2-Methylfuran-d3 is frequently employed in these methods due to the prevalence of 2-methylfuran (B129897) in many heat-treated foods, such as coffee. maxapress.commaxapress.com

Isotope Dilution Mass Spectrometry (IDMS) is a premier analytical technique for achieving high-precision quantification. By adding a known amount of an isotopically labeled standard, such as 2-Methylfuran-d3, to a sample, the ratio of the native analyte to the standard can be measured by mass spectrometry. uniovi.es This ratio is used to calculate the exact concentration of the native analyte, effectively compensating for any analyte loss during sample preparation and analysis. uniovi.es

This approach is considered the method of choice for obtaining reliable quantitative data for volatile compounds like furan and 2-methylfuran. imreblank.ch The use of a fully deuterated standard that equilibrates completely with the sample matrix mimics the behavior of the native analyte, ensuring accurate correction for matrix effects and variations in instrument response. chromatographyonline.com In studies analyzing furan derivatives in food, stable isotope dilution analysis (SIDA) using deuterated standards like 2-Methylfuran-d3 is a well-established practice. maxapress.comnih.gov This technique is crucial for dosimetry studies that monitor human exposure to these compounds by analyzing urinary biomarkers. nih.gov

Headspace-Solid Phase Microextraction (HS-SPME) combined with Gas Chromatography-Mass Spectrometry (GC-MS) is a widely adopted method for the analysis of volatile and semi-volatile organic compounds in complex matrices. science.gov For the analysis of furan and its derivatives in foods like coffee, this technique is standard practice. imreblank.chmaxapress.commaxapress.com The method involves placing a sample in a sealed vial, allowing the volatile compounds to partition into the headspace, and then adsorbing these compounds onto a coated fiber (SPME). The fiber is subsequently introduced into the GC-MS for separation and detection. mpi.govt.nz

The addition of 2-Methylfuran-d3 as an internal standard at the beginning of this process is crucial. maxapress.commpi.govt.nz It corrects for variations in the extraction efficiency and injection volume, which are common challenges in SPME methods. Research on coffee analysis demonstrates the use of 2-Methylfuran-d3 alongside other deuterated standards to quantify a range of furan derivatives. maxapress.commaxapress.com In a typical procedure, a homogenized sample is placed in a headspace vial with water, and a solution containing deuterated standards, including 2-Methylfuran-d3, is added before sealing and analysis by HS-GC-MS. maxapress.com This ensures that the quantification is robust and accounts for the complexities of the food matrix. maxapress.com

Table 1: Example of Standard Concentrations in HS-GC-MS Analysis of Coffee This table is for illustrative purposes and based on data found in the cited sources.

| Compound | Analyte Concentration Range (µg/L) | Internal Standard Concentration (µg/L) |

|---|---|---|

| Furan | 50–2,000 | 400 (furan-d4) |

| 2-Methylfuran | 100–4,000 | 500 (2-methylfuran-d3) |

| 3-Methylfuran | 10–400 | 80 (3-methylfuran-d3) |

| 2,5-Dimethylfuran | 10–400 | 80 (2,5-dimethylfuran-d3) |

Data sourced from a study on furan derivatives in coffee. maxapress.commaxapress.com

Isotope Dilution Mass Spectrometry (IDMS) for Precision Quantification

Trace Analysis in Complex Matrices

Detecting and quantifying trace levels of contaminants like 2-methylfuran in complex matrices such as food and beverages presents significant analytical challenges. imreblank.ch The matrix itself can interfere with the analysis, and the low concentration of the analyte requires highly sensitive methods. The use of 2-Methylfuran-d3 is essential for overcoming these challenges. imreblank.chmaxapress.com

In the analysis of furan and its derivatives in coffee, which is a particularly complex matrix, 2-methylfuran is often the most abundant of these compounds. maxapress.commaxapress.com Methods using HS-GC-MS with deuterated standards, including 2-Methylfuran-d3, are capable of detecting these compounds at levels ranging from micrograms per kilogram (µg/kg) to milligrams per kilogram (mg/kg). scribd.com The internal standard helps to accurately quantify these trace amounts by compensating for matrix-induced signal suppression or enhancement. chromatographyonline.com Studies have successfully applied these methods to various foods, including canned goods, baby foods, and coffee, demonstrating the robustness of using deuterated standards for trace analysis. imreblank.chresearchgate.net

Method Validation and Performance Metrics for Deuterated Standards

The validation of an analytical method is critical to ensure its reliability, and the use of deuterated standards like 2-Methylfuran-d3 plays a key role in establishing its performance characteristics. Key validation parameters include linearity, limit of detection (LOD), limit of quantification (LOQ), accuracy (recovery), and precision (repeatability). researchgate.netnih.gov

For methods analyzing furan and its derivatives, linearity is established by creating calibration curves using standards of known concentrations. maxapress.com The use of an isotopic internal standard helps maintain a consistent response ratio across the calibration range.

The limits of detection and quantification define the sensitivity of the method. For instance, in the analysis of furan derivatives in coffee products, LODs and LOQs have been reported at 1.5 µg/kg and 5.0 µg/kg for liquid samples, and 6.0 µg/kg and 20.0 µg/kg for solid samples, respectively. scribd.com A study on various food matrices using an SPME-GC-MS/MS method reported LOQs ranging from 0.003 to 0.675 ng/g. nih.gov

Accuracy is often assessed through recovery studies, where a known amount of the analyte is spiked into a sample and the measured concentration is compared to the expected value. The use of 2-Methylfuran-d3 corrects for procedural losses, leading to more accurate recovery values. nih.gov Studies have reported recovery rates between 76% and 117% across different food matrices, which fall within acceptable guidelines. nih.gov

Precision, measured as the relative standard deviation (RSD), demonstrates the method's repeatability. For the analysis of furan derivatives, intra-day RSDs of 1–16% and inter-day RSDs of 4–20% have been achieved, demonstrating the reliability of methods employing deuterated standards. nih.gov

Table 2: Illustrative Method Performance Metrics This table is a composite of typical performance data from the cited literature and is for illustrative purposes.

| Parameter | Liquid Samples | Solid Samples |

|---|---|---|

| Limit of Detection (LOD) | ~1.5 µg/kg | ~6.0 µg/kg |

| Limit of Quantification (LOQ) | ~5.0 µg/kg | ~20.0 µg/kg |

| Recovery | 76 - 117% | 76 - 117% |

| Intra-day Precision (RSD%) | 1 - 16% | 1 - 16% |

| Inter-day Precision (RSD%) | 4 - 20% | 4 - 20% |

Data compiled from findings in food analysis studies. scribd.comnih.gov

Q & A

Basic Research Questions

Q. What are the key considerations for synthesizing 2-Methylfuran-d3 with high isotopic purity?

- Methodological Answer : Synthesis of deuterated compounds like 2-Methylfuran-d3 requires precise control of reaction conditions (e.g., solvent selection, temperature, and catalyst use) to minimize isotopic exchange. Deuterium labeling typically involves catalytic deuteration of the non-deuterated precursor (e.g., 2-methylfuran) using deuterated reagents (e.g., D₂ gas or deuterated solvents). Analytical techniques such as NMR and mass spectrometry should validate isotopic purity (>99% deuterium incorporation) .

Q. How can researchers ensure safe handling and waste management of 2-Methylfuran-d3 in laboratory settings?

- Methodological Answer : Follow safety protocols outlined in chemical safety data sheets (SDS):

- Use fume hoods to avoid inhalation (P304 + P340) and wear PPE (gloves, goggles).

- Store in tightly sealed containers in well-ventilated areas (P403 + P233).

- Dispose of waste via licensed hazardous waste management services to prevent environmental contamination .

Q. What analytical techniques are most effective for characterizing 2-Methylfuran-d3 in complex mixtures?

- Methodological Answer : Gas chromatography-mass spectrometry (GC-MS) coupled with deuterium-specific detection (e.g., isotopic ratio monitoring) is preferred. Nuclear magnetic resonance (¹H-NMR and ²H-NMR) helps confirm deuterium placement and purity. Cross-validate results with Fourier-transform infrared spectroscopy (FTIR) to detect functional group alterations .

Advanced Research Questions

Q. How do deuterium isotopic effects in 2-Methylfuran-d3 influence reaction kinetics compared to its non-deuterated counterpart?

- Methodological Answer : Isotopic effects (e.g., kinetic isotope effects, KIE) alter reaction rates due to differences in bond strength (C-D vs. C-H). Conduct parallel experiments using 2-methylfuran (non-deuterated) and 2-Methylfuran-d3 under identical conditions. Compare activation energies via Arrhenius plots and use computational models (e.g., DFT calculations) to quantify isotopic contributions to transition states .

Q. How should researchers address contradictory data in studies involving 2-Methylfuran-d3’s stability under varying pH conditions?

- Methodological Answer :

- Replicate experiments : Ensure consistency in buffer preparation, temperature control, and analytical calibration.

- Cross-reference literature : Compare findings with peer-reviewed studies on similar furan derivatives.

- Statistical analysis : Apply multivariate regression to identify confounding variables (e.g., trace metal contaminants) that may explain discrepancies .

Q. What strategies optimize the use of 2-Methylfuran-d3 as an internal standard in quantitative metabolomics?

- Methodological Answer :

- Matrix matching : Prepare calibration curves in biological matrices (e.g., plasma, urine) to account for matrix effects.

- Stability testing : Assess deuterium retention under storage and processing conditions (e.g., freeze-thaw cycles).

- Signal normalization : Use isotopic dilution mass spectrometry (IDMS) to correct for ion suppression/enhancement .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.